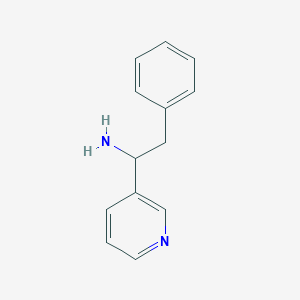

2-Phenyl-1-pyridin-3-YL-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAJERQRTFFKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1 Pyridin 3 Yl Ethylamine and Its Analogs

Established Synthetic Pathways to 2-Phenyl-1-pyridin-3-YL-ethylamine

Multi-step Synthesis from Precursor Molecules

A common approach to synthesizing the core structure of this compound involves the use of precursor molecules that already contain either the phenyl or the pyridin-3-yl moiety. For instance, a typical synthesis might start with a derivative of pyridine (B92270), which is then elaborated through a series of reactions to introduce the phenylethylamine portion of the molecule.

One documented multi-step synthesis begins with 3-acetyl pyridine. nih.govorgsyn.org This starting material is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. nih.govorgsyn.org The oxime is then converted to its O-benzyl ether derivative by treatment with sodium hydride and benzyl (B1604629) bromide. nih.govorgsyn.org Subsequent reduction of the O-benzyl oxime ether, for example using a borane-tetrahydrofuran (B86392) complex, yields the desired racemic 1-pyridin-3-yl-ethylamine (B1303624). orgsyn.org This amine can then be further modified to introduce the phenyl group at the second position of the ethylamine (B1201723) chain, although specific details for this final step for the exact target molecule are not extensively detailed in the provided results. The synthesis of related structures, such as thioureas derived from (S)-1-(2-pyridyl)-ethylamine, also highlights the use of precursor amines in multi-step sequences. mdpi.com

Table 1: Example of a Multi-step Synthesis Pathway

| Step | Reactants | Reagents | Product |

| 1 | 3-Acetyl Pyridine | Hydroxylamine Hydrochloride, Sodium Carbonate | (E)-1-Pyridin-3-yl-ethanone oxime nih.govorgsyn.org |

| 2 | (E)-1-Pyridin-3-yl-ethanone oxime | Sodium Hydride, Benzyl Bromide | (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime nih.govorgsyn.org |

| 3 | (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime | Borane-Tetrahydrofuran Complex | (S)-1-Pyridin-3-yl-ethylamine orgsyn.org |

Convergent and Divergent Synthetic Strategies

Divergent synthesis, on the other hand, involves starting with a common intermediate that is then elaborated into a variety of different target molecules. researchgate.netrsc.org This strategy is particularly useful for creating libraries of related compounds for screening purposes. For example, a common precursor containing the this compound core could be functionalized at different positions to generate a range of analogs. Research on the synthesis of dihydroisoquinoline-1,4-diones demonstrates the application of both convergent and divergent strategies, where different starting materials can lead to the same product, or a single starting material can be used to produce various products. rsc.org Similarly, a "bottom-up" branching synthetic approach and a "stitching" annulation strategy have been used to create diverse molecular scaffolds from common precursors. whiterose.ac.uk

Novel Approaches in this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for preparing amines and their derivatives, which can be applied to the synthesis of this compound.

Catalytic Methods in Aminoalkylation and Amination Reactions

Catalytic methods are at the forefront of modern organic synthesis. In the context of synthesizing molecules like this compound, catalytic amination and aminoalkylation reactions are highly valuable. For example, the catalytic amination of ketones can be a direct route to chiral amines. mdpi.com The use of a single iron atom catalyst for the amination of p-fluorophenyl methyl ketone with a chiral 1-(2-pyridyl)ethylamine enantiomer has been reported to produce a secondary amine as a diastereomeric mixture. mdpi.com This highlights the potential for developing catalytic systems for the direct synthesis of the target compound or its key intermediates.

Innovations in Reaction Condition Optimization

Optimizing reaction conditions is crucial for improving the yield, purity, and efficiency of a synthesis. This can involve adjusting parameters such as solvent, temperature, catalyst loading, and reaction time. For example, in the synthesis of [1-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridin-3-yl]acetic acid, it was found that a pre-formed bis(2-pyridinecarboxylato)copper(II) complex was a significantly more active catalyst than one generated in situ. google.com The discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines involved extensive screening and modification of reaction conditions to improve properties like oral bioavailability. nih.gov Such optimization studies are essential for transitioning a synthetic route from a laboratory scale to a more practical and scalable process.

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure this compound

Since this compound possesses a chiral center, the synthesis of enantiomerically pure forms is of significant interest. This can be achieved through asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively form one enantiomer, or through the resolution of a racemic mixture.

The asymmetric reduction of imines is a powerful method for producing chiral amines. The diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones has been shown to afford N-p-toluenesulfinyl amines with good yields and diastereoselectivities. unito.it The resulting sulfinamides can then be deprotected to yield the desired chiral amine.

Another approach involves the catalytic enantioselective borane (B79455) reduction of oximes. The use of a spiroborate ester derived from (S)-diphenyl valinol and ethylene (B1197577) glycol as a chiral catalyst has been effective in the reduction of O-benzyloximes to produce highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines. nih.gov Specifically, the (S)-enantiomer of 1-pyridin-3-yl-ethylamine has been prepared with 99% enantiomeric excess via the catalytic enantioselective borane reduction of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime. nih.gov

Chiral resolution, which involves separating a racemic mixture into its individual enantiomers, is an alternative method. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

The asymmetric synthesis of chiral 2-arylethylamines often relies on the use of chiral auxiliaries and catalysts to control the stereochemical outcome of the reaction. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool. For instance, chiral thioureas derived from optically active amines like (S)-1-(2-pyridyl)ethylamine have been synthesized and evaluated as organocatalysts. mdpi.com These catalysts, formed by reacting the chiral amine with various isothiocyanates, have been tested in model reactions such as the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, demonstrating their potential for inducing chirality, albeit with modest success in some cases. mdpi.com

Another approach involves the use of highly efficient metal-based catalysts. Pyrinap ligands, when combined with copper(I) bromide, have been shown to effectively catalyze the enantioselective A3-coupling of alkynes, aldehydes, and amines to produce optically active propargylic amines. d-nb.info These products serve as versatile precursors for a range of other chiral amines. d-nb.info Furthermore, a chiral bis(guanidino)iminophosphorane superbase has been utilized for the diastereo- and enantioselective direct Mannich-type reaction between N-Boc imines and N-oxides, leading to highly functionalized and enantiomerically enriched products. mdpi.com

The table below summarizes selected chiral catalysts and their applications in syntheses relevant to chiral pyridylethylamine analogs.

| Catalyst/Auxiliary | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| (S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea | Addition of diethylzinc to benzaldehyde | 1-phenylpropan-1-ol | Low |

| (R,Ra)-N-Nap-Pyrinap/CuBr | A3-Coupling | Propargylic Amines | High |

| Chiral Bis(guanidino)iminophosphorane | Mannich-type reaction | Functionalized 2-benzylpyridine (B1664053) derivatives | High |

Resolution of Racemic Mixtures of this compound

Besides asymmetric synthesis, the resolution of racemic mixtures is a classical and widely practiced method for obtaining single enantiomers. researchgate.netresearchgate.net This technique involves the separation of enantiomers through the formation of diastereomers, which possess different physical properties and can be separated by methods like crystallization. researchgate.net

A common strategy is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, often an acid. researchgate.net For example, the resolution of racemic 1-(pyridin-2-yl)ethylamine has been explored. acs.org Similarly, (S)-1-Phenyl-2-(p-tolyl)ethylamine, an analog of the title compound, has been efficiently resolved by forming a diastereomeric salt with (S)-isopropylidene glycerol (B35011) hemiphthalate, achieving high enantiomeric purity (>99% ee). lookchem.com The choice of solvent is crucial in this process, as it can influence which diastereomer crystallizes. For instance, using (S)-mandelic acid as a resolving agent, the solvent's dielectric constant can be adjusted to selectively crystallize either the (R)- or (S)-enantiomer. lookchem.com

The following table outlines examples of resolving agents used for pyridylethylamine and its analogs.

| Racemic Compound | Resolving Agent | Key Outcome |

| 1-(pyridin-2-yl)ethylamine | Not specified in abstract | Fractional crystallization behavior studied |

| 1-Phenyl-2-(p-tolyl)ethylamine | (S)-isopropylidene glycerol hemiphthalate | High yield (69%) and enantiomeric excess (>99%) of the (S)-enantiomer |

| 1-Phenyl-2-(p-tolyl)ethylamine | (S)-mandelic acid | Selective crystallization of (R)- or (S)-enantiomer based on solvent |

| 2-(1-benzyl-2-piperidinyl)pyridine | d-tartaric acid | Separation of enantiomers |

Precursor and Intermediate Chemistry in this compound Synthesis

The construction of the target molecule relies on the careful preparation and reaction of specific precursors and intermediates.

Preparation and Reactivity of Key Synthetic Intermediates

A key strategy for synthesizing chiral pyridylethylamines involves the catalytic enantioselective borane reduction of a C=N bond. nih.gov A critical intermediate in this pathway is an oxime derivative. For the synthesis of (S)-1-pyridin-3-yl-ethylamine, the precursor (E)-1-pyridin-3-yl-ethanone oxime is first prepared. nih.gov This oxime is then converted to its O-benzyl ether, (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime. nih.gov This intermediate undergoes an enantioselective reduction catalyzed by a chiral oxazaborolidine complex, followed by deprotection to yield the desired (S)-amine with high enantiomeric excess (98% ee). nih.gov

The reactivity of these intermediates is central to the success of the synthesis. The initial oxime formation from 3-acetylpyridine (B27631) and hydroxylamine hydrochloride provides the foundational C=N bond. The subsequent benzylation protects the oxime's hydroxyl group and sets the stage for the key asymmetric reduction step. The reactivity of the C=N bond towards the chiral borane catalyst is what dictates the stereochemical outcome of the final product.

| Intermediate | Precursor(s) | Reaction | Product |

| (E)-1-Pyridin-3-yl-ethanone oxime | 3-Acetylpyridine, Hydroxylamine hydrochloride | Condensation | Oxime |

| (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime | (E)-1-Pyridin-3-yl-ethanone oxime, Benzyl bromide | O-Alkylation | Benzyl-protected oxime |

| (S)-1-Pyridin-3-yl-ethylamine | (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime | Catalytic enantioselective borane reduction | Chiral amine |

Utilization of this compound as a Synthetic Building Block

Enantiomerically pure primary amines like this compound are valuable synthetic building blocks, serving as starting materials for more complex molecules. nih.govcymitquimica.com Their utility stems from the reactive amino group, which can be readily functionalized.

Chiral 1-(pyridin-2-yl)ethylamines, for example, undergo stereospecific nucleophilic substitution reactions with primary and secondary amines to produce a variety of N-substituted derivatives and triamine ligands with inversion of configuration. researchgate.net This demonstrates their role in constructing larger, more complex chiral structures. researchgate.net Similarly, (R)-1-Pyridin-3-yl-ethylamine dihydrochloride (B599025) is recognized as a versatile building block for synthesizing a range of pharmaceuticals and agrochemicals. lookchem.com Its application extends to asymmetric catalysis, where it can be incorporated into chiral ligands. lookchem.com

The amine functionality allows for the formation of amides, ureas, and other nitrogen-containing structures. For instance, it can be reacted with isocyanates to form N-allylureas, which are precursors for imidazolidin-2-ones via palladium-catalyzed carboamination reactions. nih.gov It can also be used in the synthesis of pyrimidine (B1678525) derivatives and other heterocyclic systems. mdpi.comresearchgate.net

Reactivity and Reaction Mechanisms of 2 Phenyl 1 Pyridin 3 Yl Ethylamine and Its Derivatives

Fundamental Reaction Pathways of the Amine Moiety and Pyridine (B92270) Ring

The reactivity of 2-Phenyl-1-pyridin-3-YL-ethylamine is primarily centered around the nucleophilic primary amine and the distinct electronic nature of the pyridine ring. These two moieties often react independently, but can also exhibit cooperative effects in certain transformations.

The amine moiety and the pyridine ring provide sites for both nucleophilic and electrophilic attack, defining the compound's core reactivity.

Nucleophilic Reactions of the Amine Moiety: The primary amine group (-NH₂) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This enables it to participate in a wide array of reactions. For instance, the amine can readily attack electrophilic centers. A common reaction is acylation, where the amine reacts with acylating agents like acetyl chloride to form amides. acs.org Similarly, it can react with isothiocyanates to form thiourea (B124793) derivatives. In one study, the related (S)-1-(2-pyridyl)-ethylamine was shown to react with phenylisothiocyanate, where the aliphatic amino group acts as the nucleophile attacking the thiocarbonyl carbon. mdpi.com The amine group can also participate in nucleophilic substitution reactions and reductive aminations. evitachem.com

Electrophilic and Nucleophilic Reactions of the Pyridine Ring: The pyridine ring exhibits a more complex reactivity profile. Due to the electronegative nitrogen atom, the ring is electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution (EAS). pearson.comyoutube.com When EAS reactions do occur, they require vigorous or drastic conditions and substitution is directed to the 3-position (meta to the nitrogen). youtube.comslideshare.netscribd.com This regioselectivity is because the cationic intermediate formed by attack at the 3-position is more stable, avoiding placing a positive charge on the electronegative nitrogen atom. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). slideshare.netabertay.ac.uk This is especially true for pyridinium (B92312) salts or when the ring is activated by electron-withdrawing groups. abertay.ac.uk A classic example of this reactivity is the Chichibabin reaction, where pyridine reacts with sodamide to form 2-aminopyridine. abertay.ac.uk

The amine and pyridine functionalities are key handles for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Amine Group Transformations: The primary amine of this compound is a versatile site for derivatization. Standard transformations include:

Acylation: Reaction with acid chlorides or anhydrides to produce amides. acs.orgrsc.org

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines. evitachem.com

Boc Protection: The amine can be protected, for example with di-tert-butyl dicarbonate (B1257347) (Boc₂O), to allow for selective reaction at other sites on the molecule. rsc.org

Conversion to Ureas and Thioureas: Reaction with isocyanates and isothiocyanates, respectively. mdpi.com

Pyridine Ring Transformations: The pyridine ring can also be modified, although this often requires specific conditions:

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide, which alters the ring's reactivity, facilitating electrophilic substitution at the 4-position. abertay.ac.uk

Quaternization: Reaction of the pyridine nitrogen with alkyl halides yields pyridinium salts, which are more susceptible to nucleophilic attack and reduction. abertay.ac.ukorgsyn.org

Halogenation: Under drastic conditions, pyridine can be halogenated, yielding products like 3-bromopyridine. scribd.com

A summary of potential derivatization reactions is presented below.

| Functional Group | Reagent Type | Product Class |

| Primary Amine | Acid Chloride/Anhydride | Amide |

| Primary Amine | Isothiocyanate | Thiourea |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |

| Pyridine Nitrogen | Peroxy Acid | N-Oxide |

| Pyridine Nitrogen | Alkyl Halide | Pyridinium Salt |

Advanced Mechanistic Investigations in this compound Chemistry

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying the kinetics, thermodynamics, and transient species formed during a reaction.

Kinetic and thermodynamic data provide quantitative insight into reaction rates, equilibria, and the influence of substituents on reactivity. While specific studies on this compound are not widely available, research on analogous structures offers valuable information.

For example, kinetic studies on the bimolecular elimination reactions of 2-arylethylammonium salts have been used to elucidate the reaction mechanism. cdnsciencepub.com Isotope effect studies on the reaction of 2-phenylethyltrimethylammonium ion with ethoxide concluded that the reaction proceeds via a concerted E2 process, rather than a stepwise Elcb mechanism involving a stable carbanion. cdnsciencepub.com Such studies are crucial for understanding the factors that favor elimination versus substitution pathways.

Kinetic resolution is another area where mechanistic understanding is key. Palladium-catalyzed C-H activation reactions have been used for the kinetic resolution of β-alkyl phenylethylamine derivatives. mdpi.com The efficiency and enantioselectivity of these resolutions depend on the precise coordination of the directing group to the metal center and the relative rates of C-H activation for the two enantiomers.

Identifying intermediates and characterizing transition states are fundamental to confirming reaction mechanisms. This is often achieved through a combination of spectroscopic analysis and computational modeling.

In reactions involving pyridylamines, the formation of transient intermediates is often proposed to explain the final products. For example, in the formation of a bicyclic heterocycle from (S)-1-(2-pyridyl)-ethylamine, a chloroamidothiocarbonate intermediate is proposed, which then undergoes an intramolecular nucleophilic attack by the pyridine nitrogen. mdpi.com

In the ring-opening of substituted aziridines (which can be synthesized from amino alcohols), the regioselectivity of the nucleophilic attack is explained by the stability of the transition state. mdpi.com For aziridines containing a pyridine ring, nucleophilic attack by an azide (B81097) (HN₃) was observed at the more substituted carbon, leading to a single regioisomer. mdpi.com The proposed mechanism involves protonation and activation of one of the aziridine (B145994) ring carbons, which dictates the regiochemical outcome. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling reaction pathways. They can be used to calculate the energies of reactants, intermediates, transition states, and products, providing a theoretical basis for observed reactivity and selectivity. acs.orgresearchgate.netacs.org For instance, DFT calculations have been used to support a Ni(I)/Ni(III) catalytic cycle in cross-coupling reactions and to correlate the enantioselectivity with the energy difference between diastereomeric transition states. acs.org

Derivatization Strategies and Structure-Reactivity Relationships in this compound Analogs

The systematic derivatization of the this compound scaffold allows for the exploration of structure-reactivity and structure-activity relationships (SAR). By modifying the phenyl ring, the pyridine ring, or the ethylamine (B1201723) backbone, chemists can fine-tune the molecule's properties.

Modifications to the phenyl and pyridine rings can significantly impact the electronic properties and steric profile of the molecule. For example, introducing electron-donating or electron-withdrawing groups can alter the pKa of the amine and the pyridine nitrogen, as well as the susceptibility of the aromatic rings to substitution. In a study of diarylurea analogs acting as allosteric modulators, modifications to a phenyl ring and a pyridine ring were systematically explored. nih.gov The study found that electron-deficient aromatic groups at one position and alkyl substitutions on the pyridine moiety were important for biological activity. nih.gov

Derivatization strategies often involve multi-step synthetic sequences. For instance, the synthesis of analogs might involve reductive amination to introduce different substituents on the amine, followed by reactions to modify the pyridine or phenyl rings. google.com The choice of derivatization agent is critical; for analytical purposes, derivatization is used to improve chromatographic properties and detection sensitivity. rsc.orgresearchgate.net

The table below illustrates how different derivatization strategies can be applied to explore structure-reactivity relationships.

| Target Moiety | Derivatization Strategy | Potential Impact on Reactivity | Example Analog Type |

| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Modifies electronic properties of the ring, influences pKa of the amine indirectly. | 2-(4-Nitrophenyl)-1-pyridin-3-YL-ethylamine |

| Pyridine Ring | N-Oxidation followed by substitution | Alters regioselectivity of substitution, increases polarity. | 2-Phenyl-1-(1-oxido-pyridin-3-yl)ethylamine |

| Amine Group | Acylation with various acid chlorides | Introduces steric bulk near the chiral center, alters hydrogen bonding capability. | N-Acetyl-2-phenyl-1-pyridin-3-YL-ethylamine |

| Ethylamine Backbone | Introduction of alkyl groups at the 2-position | Increases steric hindrance, potentially altering reaction selectivity at the amine. | 2-Methyl-2-phenyl-1-pyridin-3-YL-ethylamine |

These strategies are fundamental in fields like medicinal chemistry, where the goal is to synthesize analogs with improved potency, selectivity, or pharmacokinetic properties. rsc.org

Modification of the Phenyl and Pyridyl Moieties

The phenyl and pyridyl rings are aromatic systems that can undergo electrophilic and nucleophilic substitution reactions. The specific conditions and outcomes of these reactions are dictated by the directing effects of the existing substituents and the inherent electronic nature of the rings—the electron-rich phenyl ring and the electron-deficient pyridine ring.

Research into related structures, such as quinoline-based compounds, has explored the replacement of phenyl groups with various substituted pyridine moieties to investigate isosteric replacements. tandfonline.com In one such study, N-(2-acetylphenyl)nicotinamide, a precursor containing a pyridin-3-yl moiety, was cyclized to form 2-pyridin-3-ylquinolin-4-ol. tandfonline.com This transformation highlights a synthetic route where the pyridyl group is incorporated early in the synthesis and remains a stable part of the final structure. Further modifications often target the other aromatic ring system. For instance, in the synthesis of antitubercular agents, routes have been developed to modify a dimethoxyphenyl ring through condensation reactions to form substituted oxadiazole ethyl esters. nih.gov

The pyridine ring itself can be modified, although its electron-deficient nature makes electrophilic substitution challenging, typically requiring harsh conditions and occurring at the 3- and 5-positions. Conversely, it is more susceptible to nucleophilic attack. A common modification strategy involves the synthesis of the desired substituted pyridine ring first, followed by its incorporation into the larger molecule. For example, the synthesis of various 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has been achieved by starting with functionalized nicotinates (pyridine-3-carboxylates) and building the pyrimidine ring onto this pre-functionalized scaffold. mdpi.com One such route involves the oxidation of ethyl nicotinate (B505614) to its N-oxide, which facilitates further transformations. mdpi.com

Palladium-catalyzed cross-coupling reactions are also pivotal in modifying both the phenyl and pyridyl moieties. nih.govsigmaaldrich.com Reactions like the Suzuki coupling allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl or alkyl groups to either ring system, provided a suitable halide or boronic acid derivative is present. sigmaaldrich.com For instance, a palladium-catalyzed reaction between a bromide-substituted precursor and a boronic acid derivative can be used to introduce a substituted pyridyl group. nih.gov

| Reaction Type | Moiety Modified | Reagents and Conditions | Product Type | Reference |

| Cyclization | Phenyl & Pyridyl | N-(2-acetylphenyl)nicotinamide, Base | 2-Pyridin-3-ylquinolin-4-ol | tandfonline.com |

| Condensation | Phenyl (Dimethoxyphenyl) | Hydroxy amidines, Ethyl 2-chloro-2-oxo-acetate | Substituted oxadiazole ethyl esters | nih.gov |

| N-Oxidation | Pyridyl | Ethyl nicotinate, m-CPBA, DCM | 3-(ethoxycarbonyl)pyridine 1-oxide | mdpi.com |

| Suzuki Coupling | Pyridyl | Bromide precursor, Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate, Pd(dppf)Cl₂, Cs₂CO₃ | Boc-protected amine derivative | nih.gov |

Substitution and Functionalization of the Ethane (B1197151) Linker

The ethane linker, consisting of a two-carbon chain and an amine group, is a key site for introducing structural diversity and modulating the molecule's spatial and electronic properties. The primary amine and the adjacent C-H bonds are the main reaction centers.

A significant area of research involves the derivatization of the amine group. For instance, (S)-1-(2-pyridyl)ethylamine, a close analog, readily reacts with various isothiocyanates to form chiral thioureas. mdpi.com This reaction proceeds by the nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate. The resulting thiourea derivatives can bear different substituents originating from the isothiocyanate, such as phenyl, 3,5-bis(trifluoromethyl)phenyl, or naphthalenyl groups. mdpi.com

The carbon atom adjacent to the pyridine ring (the benzylic-like position) is activated and can be a site for functionalization. In a regioselective and stereodivergent synthesis of vic-diamines, a chiral β-amino alcohol with a 2-pyridyl moiety was converted into an azido-amine. nih.gov This transformation involves the substitution of a hydroxyl group with an azide, demonstrating that the carbon of the ethane linker attached to the pyridyl ring can undergo nucleophilic substitution. The resulting azido (B1232118) group can then be reduced to an amine, yielding a vicinal diamine. nih.gov

Furthermore, the introduction of alkyl groups on the ethane linker has been explored. Research on antitubercular agents showed that introducing methyl groups on the linker adjacent to the phenyl ring was detrimental to activity, highlighting the steric sensitivity of this position. nih.gov These modifications are typically achieved through multi-step synthetic sequences starting from precursors where the linker can be built or modified systematically. For example, a palladium-catalyzed carbonylation reaction has been used to introduce an ethyl ester group onto the linker chain from a bromide precursor. nih.gov

| Reaction Type | Linker Position Modified | Reagents and Conditions | Product Type | Reference |

| Thiourea Formation | Amine Group | (S)-1-(2-pyridyl)ethylamine, Phenylisothiocyanate | (S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea | mdpi.com |

| Azide Substitution | Carbon adjacent to Pyridyl ring | Chiral amino alcohol, Azide source (e.g., DPPA) | N-[(S)-1-Phenylethyl]-(S)-2-azido-2-pyridin-2-yl-ethylamine | nih.gov |

| Carbonylation | Ethane Linker | Bromide precursor, Palladium catalyst, CO | Ethyl ester on linker | nih.gov |

| Alkylation | Carbon adjacent to Phenyl ring | (Not specified) | Methyl-substituted linker | nih.gov |

Applications in Coordination Chemistry and Catalysis Involving 2 Phenyl 1 Pyridin 3 Yl Ethylamine

Ligand Design and Metal Complex Formation with 2-Phenyl-1-pyridin-3-YL-ethylamine

The structural features of this compound, possessing both a pyridine (B92270) ring and an ethylamine (B1201723) moiety, allow for a range of coordination modes, making it a versatile building block in ligand design.

Monodentate, Bidentate, and Polydentate Ligand Architectures

The pyridine nitrogen and the primary amine nitrogen in this compound are the primary coordination sites. Depending on the reaction conditions and the metal precursor, this compound can act as a monodentate or a bidentate ligand.

Monodentate Coordination: In the presence of strongly coordinating solvents or other ligands, this compound may coordinate to a metal center through only one of its nitrogen atoms, most commonly the more sterically accessible and electronically favorable pyridine nitrogen.

Bidentate Coordination: The most common coordination mode for ligands of this type is bidentate, where both the pyridine and the amine nitrogens bind to the same metal center, forming a stable five-membered chelate ring. This bidentate N,N-coordination is a recurring motif in the chemistry of similar pyridyl-alkylamine ligands.

Polydentate Architectures: While this compound itself is a bidentate ligand, it can be a precursor for polydentate ligand architectures. For instance, Schiff base condensation of the primary amine with aldehydes or ketones can introduce additional donor atoms, leading to tridentate or tetradentate ligands. For example, the reaction with 2-benzoyl-pyridine can yield a tridentate N,N,N-ligand. figshare.com Similarly, derivatization of the amine with other pyridyl-containing groups can lead to tripodal ligands capable of forming stable complexes with a variety of metal ions. dntb.gov.uanih.gov

Transition Metal Coordination Chemistry of this compound Complexes

Complexes of pyridyl-amine ligands with a range of transition metals have been synthesized and characterized. While specific studies on this compound are limited, the behavior of analogous compounds provides insight into its coordination chemistry. Transition metal ions such as copper(II), zinc(II), palladium(II), and iron(II) readily form complexes with pyridyl-amine ligands. figshare.comdntb.gov.uascirp.orgresearchgate.net

The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent like methanol (B129727) or ethanol. The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques. For instance, the formation of Schiff base complexes derived from related amines with Co(II), Ni(II), and Cu(II) has been reported, suggesting that this compound would form stable complexes with these metals as well. scirp.org

Metal-Ligand Interactions and Stereochemical Considerations in this compound Complexes

The nature of the metal-ligand bond and the stereochemistry of the resulting complexes are crucial for their properties and applications.

Coordination Geometry and Electronic Effects

The coordination geometry around the metal center in complexes of pyridyl-amines is influenced by the metal ion's nature, its oxidation state, and the steric and electronic properties of the ligand. For bidentate N,N-ligands like this compound, square planar or tetrahedral geometries are common for four-coordinate complexes, while octahedral geometries are observed for six-coordinate complexes, often with the inclusion of solvent molecules or other ancillary ligands. bohrium.comfrontiersin.org

| Metal Ion | Ligand System | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | (R or S)-1-(p-R1-C6H4)-N-(phenyl(pyridin-2-yl)methylene)ethanamine | Distorted-tetrahedral | figshare.com |

| Zn(II) | (S)-1-phenyl-N,N-bis[(pyridin-2-yl)methyl]ethanamine | Distorted square-pyramidal | dntb.gov.ua |

| Fe(III), Co(II) | 2-(pyridin-2-yl)phenol and 1H-benzimidazole-2-carboxylic acid | Hexacoordinated | bohrium.com |

| Ni(II) | 2-(pyridin-2-yl)phenol and 1H-benzimidazole-2-carboxylic acid | Tetrahedral | bohrium.com |

Chiral Metal Complexes Derived from Enantiopure this compound

The presence of a chiral center at the carbon atom adjacent to the phenyl and pyridyl groups in this compound makes it a valuable ligand for the synthesis of chiral metal complexes. The use of enantiopure forms of this ligand can induce chirality at the metal center, leading to diastereoselective formation of specific metal complex isomers. figshare.comresearchgate.net

The synthesis of enantiopure pyridyl amines can be achieved through methods like the diastereoselective reduction of enantiopure pyridyl imines. unito.it When these chiral ligands coordinate to a metal, the steric interactions between the ligand and other coordinated groups can favor the formation of one particular helical arrangement (Δ or Λ) of the ligands around the metal ion. This has been observed in copper(II) complexes of enantiopure Schiff bases derived from 1-phenylethanamine and 2-benzoylpyridine, where the chirality of the amine dictates the chirality at the metal center. figshare.com Such chiral complexes are of significant interest for applications in asymmetric catalysis and chiral recognition.

Catalytic Applications of this compound-Derived Complexes

While direct catalytic applications of complexes derived specifically from this compound are not extensively documented, the broader class of pyridyl-amine and pyridyl-imine complexes has shown significant promise in various catalytic transformations. It is reasonable to infer that complexes of this compound would exhibit similar catalytic activities.

Potential catalytic applications include:

Asymmetric Transfer Hydrogenation: Ruthenium(II) and Iron(II) complexes of chiral pyridyl amines have been successfully employed as catalysts in the asymmetric transfer hydrogenation of ketones to chiral alcohols. researchgate.netunito.it The chirality of the ligand is crucial for achieving high enantioselectivity in the product.

Olefin Epoxidation: Molybdenum(VI) and Tungsten(VI) complexes with chiral pyridinyl alcohol ligands have been used as catalysts for the asymmetric epoxidation of olefins. mdpi.com The steric and electronic environment provided by the ligand influences the conversion and enantiomeric excess of the epoxide.

Cross-Coupling Reactions: Palladium complexes with phosphine (B1218219) ligands containing pyridyl moieties are effective catalysts for various cross-coupling reactions, such as Suzuki and Heck couplings. sigmaaldrich.com The pyridyl group can play a role in stabilizing the catalytic species.

Polymerization: Palladium(II) complexes with N,N',N-tridentate pyridyl-amine ligands have shown catalytic activity in the polymerization of methyl methacrylate. dntb.gov.ua

The catalytic performance of these complexes is often dependent on the nature of the metal center, the ligand architecture, and the reaction conditions. The modular nature of ligands like this compound allows for the fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity.

| Metal Complex | Catalytic Reaction | Key Findings | Reference |

|---|---|---|---|

| Ru(II)-pyridyl amine | Transfer hydrogenation of ketones | High activity in 2-propanol | unito.it |

| Fe(II)-(pyridyl)imine | Asymmetric transfer hydrogenation of ketones | Moderate catalytic activities with low enantioselectivity | researchgate.net |

| MoO2Cl(THF)L (L = pyridinyl alcohol) | Asymmetric epoxidation of trans-β-methyl styrene | Conversions up to 81% and enantiomeric excess up to 11% | mdpi.com |

| [L1PdCl]ClO4 (L1 = N,N',N-tridentate pyridyl-amine) | Polymerization of methyl methacrylate | High catalytic activity | dntb.gov.ua |

Enantioselective Catalysis

The development of chiral ligands is crucial for enantioselective synthesis, a field dedicated to producing specific stereoisomers of chiral molecules. d-nb.info this compound and its derivatives, possessing inherent chirality, are well-suited for this purpose. nih.govdiva-portal.org

Thioureas derived from the (S)-1-(2-pyridyl)ethylamine enantiomer have been synthesized and employed as organocatalysts. mdpi.com These catalysts have shown potential in asymmetric aldol (B89426) condensations and the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com For instance, the use of these chiral thioureas as auxiliaries has been explored in model reactions to demonstrate their synthetic utility. mdpi.com

Furthermore, palladium(II) complexes featuring diphosphine ligands have been shown to catalyze the highly enantioselective desymmetrization of N-acylaziridines with pyrroles, yielding β-pyrrole amine products with excellent enantioselectivity. acs.org The development of Pyrinap ligands in conjunction with copper(I) bromide has led to an efficient catalytic system for the enantioselective A3-coupling of terminal alkynes, aldehydes, and amines, affording optically active propargylic amines. d-nb.info Mechanistic studies in this system revealed that a monomeric copper(I) complex with a single chiral ligand is responsible for the enantioselectivity-determining step. d-nb.info

| Catalyst System | Reaction Type | Key Features |

| Thioureas from (S)-1-(2-pyridyl)ethylamine | Asymmetric Aldol Condensation, Diethylzinc Addition | Organocatalyst, Chiral Auxiliary |

| Diphosphine-Palladium(II) | Aziridine (B145994) Desymmetrization | High Enantioselectivity |

| (R,Ra)-N-Nap-Pyrinap/CuBr | Enantioselective A3-Coupling | Low Catalyst Loading, Monomeric Active Species |

Cross-Coupling Reactions and Other Organic Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgacs.org Ligands derived from this compound play a significant role in modulating the reactivity and selectivity of these transformations. frontierspecialtychemicals.commdpi.com

The Suzuki-Miyaura cross-coupling, for example, has been utilized for the synthesis of arylethylamines through the palladium-catalyzed C(sp3)–C(sp3) coupling of (chloromethyl)aryls and N,N-dialkylaminomethyl-trifluoroborate salts. frontierspecialtychemicals.com This method provides access to a wide range of structurally and electronically varied arylethylamine products in moderate to excellent yields. frontierspecialtychemicals.com The choice of ligand is critical in these reactions; for instance, varying the phosphine ligand in a palladium-catalyzed system can switch the site-selectivity of arylation in dihalogenated pyridines. acs.org The use of specific bidentate ligands like dppf, dppb, and Xantphos has been shown to be effective in Hirao reactions, a type of phosphonylation cross-coupling. semanticscholar.org

Ruthenium and osmium complexes containing 2-(aminomethyl)pyridine (Ampy)-based ligands, which are structurally related to this compound, exhibit high catalytic activity in various transformations including transfer hydrogenation. researchgate.net

| Reaction Type | Catalyst System | Substrates | Ligand/Additive |

| Suzuki-Miyaura C(sp3)–C(sp3) Coupling | Palladium-based | (Chloromethyl)aryls, N,N-dialkylaminomethyl-trifluoroborate salts | Not specified |

| Hirao Phosphonylation | Pd(OAc)2 | Aryl halides, H-phosphinates | dppf, dppb, Xantphos |

| Transfer Hydrogenation | RuCl2(PPh3)3 | Acetophenone | (S)-2,4-di-tert-butyl-6-(1-(pyridin-2-yl)ethylamino)methylphenol |

Role in Metal-Mediated Oxidations

Metal complexes featuring this compound and related pyridine-containing ligands are also active in mediating oxidation reactions. researchgate.netresearchgate.net These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups.

Iron(II) complexes with chiral pyridyl-imine ligands have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, which is mechanistically an oxidation of the alcohol reductant. bohrium.com While showing moderate catalytic activities, the enantioselectivity was low. bohrium.com The reactivity of these systems is influenced by the ligand architecture, catalyst loading, and the nature of the base used. bohrium.com

In the context of Baeyer-Villiger oxidations, nonheme peroxo-diiron(III), acylperoxo, and iodosylbenzene iron(III) intermediates have been studied. researchgate.net The coordination chemistry of nitrogen-rich bidentate ligands plays a crucial role in tuning the reactivity and formation rate of the active peroxo-diiron(III) intermediates. researchgate.net Furthermore, density functional theory (DFT) calculations on the Ni(II)-catalyzed hydroxylation of benzene (B151609) to phenol (B47542) with H2O2, using a tris[2-(pyridin-2-yl)ethyl]amine (tepa) ligand, have provided insights into the active species. researchgate.netaalto.fi These studies suggest that a nickel-oxyl species, rather than a dinickel bis(μ-oxo) species, is the key intermediate. researchgate.netaalto.fi

Mechanistic Studies of Catalytic Processes Involving this compound Ligands

Understanding the mechanisms of catalytic reactions is paramount for optimizing existing processes and designing new, more efficient catalysts.

Elucidation of Catalytic Cycles

The catalytic cycles of reactions involving ligands derived from this compound often follow established patterns for transition metal-catalyzed processes, but with nuances dictated by the ligand structure.

For palladium-catalyzed cross-coupling reactions like the Hirao reaction, the generally accepted mechanism involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, ligand exchange where the phosphorus reagent replaces the halide on the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst. semanticscholar.org The trivalent tautomeric form of the phosphine oxide reagent is believed to be involved in the ligand exchange step. semanticscholar.org In some cases, the presence of additional phosphine ligands and anions can lead to more complex catalytic cycles. semanticscholar.org

In the case of copper-catalyzed A3-coupling reactions, mechanistic investigations have revealed that a monomeric copper(I) complex is the active species in the enantioselectivity-determining step, a departure from other reported systems. d-nb.info For some copper-catalyzed C-N bond formation reactions, a Chan-Lam coupling followed by an Ullmann-type intramolecular cyclization has been proposed. beilstein-journals.org

The development of controllable and divergent synthetic strategies often relies on subtle changes in the catalytic system, such as the choice of ligand, which can steer the reaction towards different products. beilstein-journals.org Understanding the underlying catalytic cycles is crucial for achieving this level of control. beilstein-journals.org

Investigation of Active Species and Transition States

Identifying the active catalytic species and characterizing the transition states are critical for a deep understanding of catalytic mechanisms.

In the Pd-catalyzed amination for the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands, a Pd(dba)2/BINAP catalytic system was found to be optimal. mdpi.com The active species is likely a Pd(0)-BINAP complex that undergoes oxidative addition with the 2-bromo-5-(trifluoromethyl)pyridine.

Studies on iron-catalyzed transfer hydrogenation of ketones with pyridyl-imine ligands have suggested the possible formation of both active Fe(0) nanoparticles and homogeneous Fe(II) intermediates. bohrium.com This indicates that the catalytic system may operate through multiple pathways.

DFT calculations have been instrumental in probing the active species in more complex systems. For the Ni(II)-catalyzed hydroxylation of benzene, calculations revealed that a dinickel dioxygen species, while stable, is not the active catalyst. aalto.fi Instead, a nickel-oxyl species is proposed as the key intermediate responsible for the oxidation. aalto.fi The mechanism is thought to proceed through deprotonation of coordinated H2O2, oxidative addition, water elimination, benzene addition to the nickel-oxyl species (the rate-determining step), ketone formation, and finally tautomerization to regenerate the active catalyst. researchgate.netaalto.fi

Theoretical and Computational Studies of 2 Phenyl 1 Pyridin 3 Yl Ethylamine and Its Complexes

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to the distribution of its electrons.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. It is widely applied to study molecules with similar structural motifs, such as those containing pyridine (B92270) and phenyl rings. mdpi.combohrium.com For 2-Phenyl-1-pyridin-3-YL-ethylamine, DFT calculations would be used to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. mdpi.com

These calculations also provide critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. bohrium.comnih.gov A smaller gap suggests higher reactivity. DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps electron-rich and electron-poor regions, identifying sites prone to electrophilic or nucleophilic attack. bohrium.comnih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Pyridine Derivative (Note: Data is illustrative for a related compound to demonstrate typical DFT outputs.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates electronic stability and reactivity. |

This table demonstrates the kind of data obtained from DFT calculations on pyridine-containing molecules, as seen in studies on related compounds. bohrium.comnih.gov

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular orbitals without relying on empirical parameters. researchgate.netnih.gov These methods are used to calculate the electronic wave function and energies of a molecule. For this compound, ab initio calculations would offer a detailed picture of its molecular orbitals, their symmetries, and energy levels. researchgate.net

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for cases where DFT may not be sufficiently accurate. They are used to study valence isomers and provide precise energy calculations for different molecular states. researchgate.net A quantitative Perturbational Molecular Orbital (PMO) analysis can be performed using ab initio results to understand the interactions between different fragments of the molecule, such as the phenyl group and the pyridinyl-ethylamine moiety. wayne.edu

Molecular Modeling and Simulation Approaches for Conformational and Interaction Studies

The flexibility of the ethylamine (B1201723) chain in this compound allows it to adopt numerous spatial arrangements (conformations), which can be explored using molecular modeling and simulation.

Conformational analysis is essential for understanding the three-dimensional shapes a flexible molecule can adopt. The rotation around the single bonds in the ethylamine linker of this compound gives rise to multiple conformers, each with a specific energy. Computational methods are used to explore the potential energy surface of the molecule to identify stable, low-energy conformers. acs.orgresearchgate.net

The process involves systematically rotating key dihedral angles and calculating the energy at each step to map out the energy landscape. This reveals the global minimum energy conformation (the most stable shape) as well as other local minima and the energy barriers between them. mdpi.com Studies on similar N-acyl-piperidines have shown how subtle interactions can favor one conformer over another, which can be predicted using DFT modeling. acs.org

Table 2: Example of Conformational Energy Analysis for a Flexible Molecule (Note: This table is a hypothetical representation for this compound to illustrate the output of a conformational analysis.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 75% |

| Gauche 1 | +60° | 1.20 | 12.5% |

This table illustrates how computational analysis can predict the relative stability and population of different conformers based on their calculated energies.

Non-covalent interactions (NCIs) are crucial in determining the conformation, crystal packing, and biological interactions of molecules. For this compound, potential NCIs include hydrogen bonding involving the amine group and π-π stacking between the phenyl and pyridine rings. ontosight.ai The presence of these interactions can significantly stabilize certain conformations. acs.org

Prediction of Reactivity and Spectroscopic Properties of this compound

Computational chemistry is a powerful tool for predicting how a molecule will react and how it will appear in various spectroscopic analyses.

The reactivity of this compound can be predicted using frontier molecular orbital theory and MEP maps, as derived from DFT calculations. nih.govtandfonline.com The HOMO and LUMO shapes indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, regions of high LUMO density on the pyridine or phenyl ring would suggest susceptibility to nucleophilic attack, while the nitrogen of the pyridine ring is often a site of high negative electrostatic potential, making it a likely protonation site. nih.gov

Furthermore, computational methods can predict spectroscopic properties. The vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT and ab initio methods. nih.gov By comparing these calculated spectra with experimental data, the structure of a synthesized compound can be confirmed. The calculated frequencies for specific bond stretches (e.g., N-H, C-H, C=N) can be assigned to peaks in the experimental spectrum. nih.govresearchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: Data is based on typical values for molecules with similar functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3400 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Pyridine Ring | C=N Stretch | 1600 - 1550 |

This table demonstrates how computational methods can predict the IR absorption frequencies for the main functional groups within this compound, aiding in its experimental characterization. nih.gov

Reaction Energetics and Transition State Analysis

Currently, there is a lack of specific research in the scientific literature detailing the reaction energetics and transition state analysis for this compound. Computational studies on analogous phenethylamine (B48288) derivatives often utilize Density Functional Theory (DFT) to model reaction pathways. nih.govacs.orgnih.gov This type of analysis is crucial for understanding the feasibility and kinetics of chemical reactions, identifying intermediates, and determining the energy barriers associated with transition states. Future computational work on this compound would likely employ these methods to explore its reactivity, stability, and potential synthetic routes.

Vibrational and Electronic Spectroscopy Predictions

Detailed theoretical predictions of the vibrational and electronic spectra for this compound are not currently available in published literature. However, computational methods are routinely used to predict such properties for similar molecules. rsc.orgresearchgate.netnih.govmdpi.com For instance, DFT calculations can provide theoretical infrared (IR) and Raman spectra, which are invaluable for assigning experimental vibrational modes. researchgate.net Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), offering insights into the electronic transitions within the molecule. nih.govmdpi.com Such theoretical data, once generated for this compound, would be instrumental in its experimental identification and characterization.

Advanced Computational Methodologies in Pyridyl-Ethylamine Research

Integration with Experimental Data

The synergy between computational modeling and experimental results is a cornerstone of modern chemical research. For pyridylethylamine derivatives, this integration is key to validating theoretical models and providing a deeper understanding of their properties. For example, calculated spectroscopic data can be compared with experimental IR, Raman, and UV-Vis spectra to confirm molecular structures. rsc.orgresearchgate.netmdpi.com While specific integrated studies for this compound are yet to be reported, research on related compounds demonstrates the power of this combined approach.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods are powerful tools for studying the reactivity and interactions of molecules within large, complex environments, such as solvent or biological systems. These approaches treat a small, critical region of the system with high-accuracy quantum mechanics, while the surrounding environment is described using more computationally efficient molecular mechanics. This allows for the investigation of reaction mechanisms, enzymatic catalysis, and binding interactions of molecules like pyridyl-ethylamines with biomolecules. Although no specific QM/MM studies on this compound have been published, this methodology holds significant promise for future research into its biological activity and interactions.

Advanced Spectroscopic Characterization Techniques for 2 Phenyl 1 Pyridin 3 Yl Ethylamine Excluding Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Elucidation

NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules. Advanced NMR techniques move beyond simple one-dimensional spectra to resolve complex structures and dynamic processes.

Multi-dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are critical for assigning the full proton (¹H) and carbon (¹³C) chemical shifts of 2-Phenyl-1-pyridin-3-YL-ethylamine, especially for the overlapping aromatic regions. Techniques such as COSY, HSQC, and HMBC create correlation maps that reveal atomic connectivity. science.govprinceton.eduyoutube.comsdsu.eduscribd.com

Correlated Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity within the ethylamine (B1201723) bridge (H1' to H2') and assigning adjacent protons within the phenyl and pyridyl rings. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). scribd.com It allows for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial long-range correlation data, showing couplings between protons and carbons that are two to four bonds apart. sdsu.eduscribd.com This is particularly useful for assigning quaternary (non-protonated) carbons and for linking the distinct structural fragments of the molecule, such as connecting the ethylamine bridge to the specific carbons of the phenyl and pyridine (B92270) rings.

Table 1: Illustrative 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-1' (CH-N) | H-2' (CH₂) | C-1' | C-3 (Py), C-2', C-ipso (Ph) |

| H-2' (CH₂) | H-1' (CH-N) | C-2' | C-1', C-ipso (Ph), C-ortho (Ph) |

| H-2, H-6 (Py) | H-4 (Py) | C-2, C-6 | C-3, C-4, C-5 |

| H-4 (Py) | H-2, H-6, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-ortho (Ph) | H-meta (Ph) | C-ortho | C-ipso, C-meta, C-para, C-2' |

Note: This table is illustrative and based on expected correlations. Actual chemical shifts would depend on experimental conditions.

Dynamic NMR Studies for Tautomerism and Conformational Exchange

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomeric equilibria. nih.gov For this compound, while tautomerism is not a primary consideration, conformational exchange is highly relevant due to the flexible ethylamine linker.

Rotation around the C1'-C2' and C2'-C(phenyl) single bonds may be hindered at low temperatures, leading to the existence of distinct rotational isomers (rotamers). Variable-temperature (VT) NMR studies can be used to monitor these dynamics. At high temperatures, rapid rotation would lead to averaged signals in the NMR spectrum. As the temperature is lowered, this rotation can slow to the point where distinct signals for each conformer become visible, a phenomenon that can be analyzed to determine the energy barriers to rotation. mdpi.com Studies on related phenylethylamine derivatives have shown that multiple conformers can coexist in solution, and their relative populations can be investigated using these methods. mdpi.comnih.govresearchgate.net

Mass Spectrometry (MS) in Reaction Pathway Analysis and Complex Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₁₃H₁₄N₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This precise mass is a critical piece of data for confirming the identity of the compound.

Table 2: Calculated Exact Mass for this compound

| Formula | Nominal Mass | Monoisotopic Mass | Adduct ([M+H]⁺) |

| C₁₃H₁₄N₂ | 198 | 198.115699 | 199.123524 |

Note: Masses are calculated based on the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure and bonding. nih.govnih.gov The fragmentation pattern serves as a structural fingerprint.

For this compound, the most likely fragmentation pathways would involve the cleavage of the bonds within the ethylamine bridge, as these are typically the weakest bonds in the structure. chemrxiv.org Common fragmentation patterns for similar structures often involve charge-directed cleavages. nih.gov

Key expected fragmentation pathways include:

Benzylic Cleavage: Cleavage of the C1'-C2' bond, which is alpha to the pyridine ring and beta to the phenyl ring, could lead to the formation of a stable pyridinylmethyl cation or a benzyl (B1604629) radical, and vice-versa.

Loss of Benzene (B151609): A common fragmentation for phenylethylamines is the loss of a neutral benzene or toluene (B28343) molecule. chemrxiv.org

Cleavage of the Phenyl Group: Loss of the phenyl group (C₆H₅•) or a tropylium (B1234903) cation (C₇H₇⁺) from the ethylamine chain.

Table 3: Plausible MS/MS Fragments of Protonated this compound ([M+H]⁺, m/z 199.12)

| Proposed Fragment Ion | Formula | Calculated m/z | Plausible Origin |

| Pyridin-3-ylmethyl cation | C₆H₆N⁺ | 92.05 | Cleavage of C1'-C2' bond |

| Benzyl cation / Tropylium ion | C₇H₇⁺ | 91.05 | Cleavage of C2'-C(phenyl) bond |

| Phenylaminoethyl cation | C₈H₁₀N⁺ | 120.08 | Cleavage at pyridine ring |

| Protonated Pyridine | C₅H₆N⁺ | 80.05 | Loss of phenylethyl group |

Note: This table represents a hypothesis of potential fragmentation pathways. Actual fragmentation is dependent on ionization and collision energy conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Electronic Insights

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum for this compound would exhibit characteristic absorption bands corresponding to its functional groups. researchgate.netrsc.org

N-H Stretching: A band or bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge would be just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the phenyl and pyridine rings would be observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1590-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions originating from the phenyl and pyridine aromatic systems. researchgate.net The presence of two distinct chromophores (phenyl and pyridyl) would likely result in complex absorption bands. Data from related compounds like 2-phenylpyridine (B120327) show absorption maxima in the UV region. nist.gov The electronic conjugation and interaction between the two aromatic rings, though separated by the ethylamine bridge, will influence the exact position (λ_max) and intensity of these absorptions.

Table 4: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Region | Expected Feature / Transition |

| Infrared (IR) | 3300-3500 cm⁻¹ | N-H stretching (primary amine) |

| Infrared (IR) | 3000-3100 cm⁻¹ | Aromatic C-H stretching |

| Infrared (IR) | 2850-2960 cm⁻¹ | Aliphatic C-H stretching |

| Infrared (IR) | 1450-1600 cm⁻¹ | Aromatic C=C and C=N stretching |

| UV-Visible | ~200-280 nm | π → π* transitions of phenyl and pyridine rings |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure and packing of a crystalline solid. ajchem-a.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete structural model can be generated. This analysis yields precise data on:

Bond lengths, bond angles, and torsion angles, which confirm the molecular connectivity and reveal its precise geometry.

The conformation of the molecule, including the dihedral angle between the phenyl and pyridine rings.

Intermolecular interactions, such as hydrogen bonds involving the amine group and π-π stacking between aromatic rings, which dictate how the molecules pack together in the crystal lattice. acs.org

For metal complexes, this technique reveals the coordination geometry around the metal center, the coordination mode of the this compound ligand, and the precise metal-ligand bond distances.

Table 2: Example of Crystallographic Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | The mass of the empirical formula. |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell (ų). |

| Z | The number of formula units per unit cell. |

| Calculated Density | The calculated density of the crystal (g/cm³). |

This table illustrates the typical parameters reported in a crystallographic study. Actual values would be determined experimentally. ajchem-a.comresearchgate.net

Polymorphism is the phenomenon where a single compound crystallizes into two or more different crystal structures, known as polymorphs. nih.govsfasu.edu These different forms can arise from variations in molecular conformation or intermolecular packing and may exhibit distinct physical properties.

The structural features of this compound—specifically, the hydrogen-bond-donating amine group and the two aromatic rings capable of π-π stacking—make it a candidate for exhibiting polymorphism. synthical.comresearchgate.net The interplay and competition between strong N-H···N hydrogen bonds and weaker C-H···π or π-π stacking interactions can lead to different, stable packing arrangements under various crystallization conditions. researchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of these intermolecular interactions. rsc.orgresearchgate.net By systematically modifying crystallization conditions (e.g., solvent, temperature) or by co-crystallizing with other molecules, it may be possible to control the supramolecular assembly and selectively produce a desired polymorph of this compound with specific properties. rsc.orgacs.org Pressure can also be a powerful tool to induce phase transitions and explore new polymorphic forms. mdpi.com

Future Directions and Emerging Research Avenues for 2 Phenyl 1 Pyridin 3 Yl Ethylamine

Innovations in Synthetic Strategies for Complex Architectures

While the synthesis of related pyridinylethylamines has been established, future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic routes. nih.govresearchgate.net Key areas for innovation include:

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric reduction of corresponding imines or ketones would be a significant advancement. nih.gov This could provide highly enantiomerically pure forms of 2-Phenyl-1-pyridin-3-YL-ethylamine, which is crucial for applications in medicinal chemistry and asymmetric catalysis where stereochemistry dictates biological activity or reaction outcome. Research into chiral phosphoric acid-catalyzed reductive aminations of pyridyl ketones, for instance, has shown great promise for producing chiral pyridine-based ligands with high enantioselectivity. researchgate.net

Divergent Synthesis: Future strategies may employ divergent synthesis methodologies, where a common precursor can be selectively transformed into a variety of structurally distinct products. beilstein-journals.org By carefully selecting catalysts, ligands, or reaction conditions (e.g., temperature, solvent), it might be possible to functionalize the phenyl or pyridine (B92270) rings of a this compound precursor, leading to a library of novel compounds with diverse properties. beilstein-journals.org

Flow Chemistry and Process Optimization: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound and its derivatives. Flow reactors can enable better control over reaction parameters, improve safety, and facilitate scalability. This would be particularly beneficial for multi-step syntheses or for reactions requiring hazardous reagents.

A comparative look at synthetic strategies for related compounds suggests a trend towards more sustainable and efficient methods.

| Synthetic Approach | Key Features | Potential Application to Target Compound |

| Hantzsch Pyridine Synthesis | One-pot condensation reaction to form dihydropyridine (B1217469) rings, which are then oxidized. beilstein-journals.org | Could be adapted for the synthesis of functionalized pyridine precursors. |

| Catalyst-Free Tandem Reactions | Multi-step reactions occurring in a single pot without the need for a catalyst, often involving C-C bond breakage and proton transfer. acs.org | Development of a catalyst-free route could improve the greenness and efficiency of the synthesis. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. nih.gov | Could be applied to condensation or cross-coupling steps in the synthesis. |

Exploration of Novel Ligand Architectures and Metal Coordination Modes

The presence of two nitrogen atoms (one on the pyridine ring and one in the ethylamine (B1201723) chain) makes this compound a classic bidentate N,N-ligand. Future research is expected to delve deeply into its coordination chemistry.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of pyridinyl-containing ligands to form coordination polymers and MOFs is well-documented. mdpi.com By reacting this compound with various metal ions, it may be possible to construct novel one-, two-, or three-dimensional structures. The properties of these materials, such as porosity, luminescence, and catalytic activity, would be highly dependent on the choice of metal and the coordination geometry. The flexibility of the ethylamine linker could lead to interesting and potentially dynamic framework structures.

Catalysis: Metal complexes of pyridinylimine and related ligands have shown significant catalytic activity in reactions such as transfer hydrogenation of ketones. bohrium.com Future work could involve synthesizing iron, nickel, or other transition metal complexes of this compound and evaluating their catalytic performance in a range of organic transformations. The chiral nature of the ligand could be exploited for asymmetric catalysis.

Biomimetic Chemistry: The structural motif of a pyridine ring linked to an amine is found in various biological systems. Metal complexes of this compound could serve as models for the active sites of metalloenzymes, aiding in the understanding of their reaction mechanisms.

The coordination behavior of related ligands provides a glimpse into the potential of this compound.

| Ligand Type | Metal Ion(s) | Resulting Geometry/Structure | Potential Implication for Target Compound |

| Pyridinylimines | Ag(I) | Linear scielo.org.za | Could form linear or other discrete coordination complexes with Ag(I). |

| (Pyridyl)imine | Fe(II) | Five-coordinate or octahedral bohrium.com | Fe(II) complexes could be catalytically active. |

| Angular bidentate N-donors | Cu(I) | Discrete (CuI)₂ dimers or 1D chains acs.org | Could form a variety of coordination polymers with copper halides. |

| Multidentate amines | Li+, Na+ | Trigonal bipyramidal, tetrahedral, trigonal pyramidal acs.org | Could act as a versatile ligand for alkali metal ions. |

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is poised to play a pivotal role in accelerating research on this compound.

DFT and Ab Initio Calculations: Density Functional Theory (DFT) and other high-level computational methods can be used to predict the geometric and electronic structure of the molecule and its metal complexes. nih.govsci-hub.se This can help in understanding its reactivity, spectroscopic properties, and the nature of metal-ligand bonding. For instance, DFT calculations can elucidate the HOMO-LUMO energy gap, which is crucial for understanding electronic transitions and potential applications in optoelectronics. researchgate.net

Molecular Docking: If the compound is explored for medicinal applications, molecular docking studies can predict its binding affinity and mode of interaction with biological targets like proteins and enzymes. sci-hub.se This can guide the rational design of more potent and selective derivatives.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of synthetic reactions or catalytic cycles involving this compound. researchgate.net This can lead to a deeper understanding of the reaction pathways and help in optimizing reaction conditions for higher yields and selectivity.

| Computational Method | Information Gained | Relevance to Research |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties (HOMO/LUMO), reaction energies. nih.govresearchgate.net | Predicts stability, spectra, and reactivity; guides synthetic efforts. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). sci-hub.se | Helps in the interpretation of experimental spectroscopic data. |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge delocalization, nature of bonding. sci-hub.seresearchgate.net | Provides detailed insight into the electronic structure and stability. |

| Molecular Docking | Binding modes and affinities with biological macromolecules. sci-hub.se | Guides drug design and discovery efforts. |

Interdisciplinary Research Frontiers in Organic, Inorganic, and Materials Chemistry

The convergence of different chemical disciplines will be key to unlocking the full potential of this compound.

Smart Materials: By incorporating this molecule into polymers or as a component of MOFs, it may be possible to create "smart" materials that respond to external stimuli such as light, pH, or the presence of specific analytes. The pyridine nitrogen, for example, can be protonated, which could alter the material's properties in response to changes in acidity.